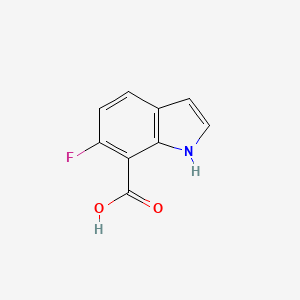

6-fluoro-1H-indole-7-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-4-11-8(5)7(6)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYWCXSCEPWZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-1H-indole-7-carboxylic acid: A Technical Guide for Process Chemists

Abstract As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized indole scaffolds. Among these, 6-fluoro-1H-indole-7-carboxylic acid (CAS: 875305-42-3) stands out as a privileged pharmacophore. The strategic placement of a fluorine atom at C6 modulates the lipophilicity and metabolic stability of the core, while the adjacent C7-carboxylic acid serves as a critical zwitterionic anchor or amidation site for target binding[1]. This whitepaper provides a comprehensive, self-validating synthetic methodology and characterization framework for this compound, designed specifically for researchers and drug development professionals.

Strategic Rationale & Pathway Design

Synthesizing 7-substituted indoles presents unique regiochemical challenges. Traditional methods, such as the Fischer indole synthesis, often yield intractable mixtures when applied to meta-substituted anilines. The Bartoli indole synthesis, while effective for 7-substitution, requires harsh low-temperature conditions (-78 °C) and excess vinyl Grignard reagents, limiting its scalability[2].

To ensure a robust, scalable, and high-yielding process, we employ the Batcho-Leimgruber indole synthesis [2][3]. By starting with an appropriately substituted ortho-nitrotoluene derivative (6-fluoro-3-methyl-2-nitrobenzoic acid), we can precisely control the regiochemistry. The methodology relies on the condensation of the methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by a chemoselective reductive cyclization.

Caption: Retrosynthetic pathway for 6-fluoro-1H-indole-7-carboxylic acid via Batcho-Leimgruber.

Experimental Protocols: A Self-Validating System

A robust chemical process must be self-validating; every step must include clear causality for reagent selection and In-Process Controls (IPCs) to verify success before proceeding.

Step 1: Esterification of the Starting Material

Causality: The free C7-carboxylic acid must be protected as a methyl ester to prevent unwanted decarboxylation or side reactions with the highly reactive DMF-DMA in the subsequent step.

-

Procedure: Suspend 6-fluoro-3-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes). Add concentrated

(0.1 eq) dropwise. Heat the mixture to reflux for 12 hours. -

Workup: Concentrate under reduced pressure, neutralize with saturated aqueous

, and extract with ethyl acetate. Wash the organic layer with brine, dry over -

IPC: TLC (Hexane/EtOAc 3:1) should show complete consumption of the highly polar baseline starting material.

Step 2: Enamine Formation (Condensation)

Causality: DMF-DMA acts as both the one-carbon source for the indole C2 position and the activating agent. Pyrrolidine is added as a catalytic nucleophile to accelerate the formation of the trans-β-dimethylamino-2-nitrostyrene intermediate[3].

-

Procedure: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (5 volumes). Add DMF-DMA (2.5 eq) and pyrrolidine (0.2 eq). Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 4–6 hours.

-

Workup: Cool to room temperature and pour into ice water. The deep-red enamine intermediate will precipitate. Filter, wash with cold water, and dry under vacuum.

-

IPC: LC-MS will show the expected

mass shift corresponding to the addition of the enamine moiety.

Step 3: Reductive Cyclization (The Core Transformation)

Causality: While catalytic hydrogenation (

-

Procedure: Dissolve the enamine intermediate (1.0 eq) in glacial acetic acid (10 volumes). Heat to 80 °C and add activated iron powder (5.0 eq) in small portions over 30 minutes to control the exotherm. Stir for an additional 2 hours at 80 °C.

-

Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove iron salts. Wash the filtrate with water and saturated

until neutral. Dry and concentrate to yield methyl 6-fluoro-1H-indole-7-carboxylate. -

IPC: Disappearance of the deep red color of the enamine; appearance of a blue-fluorescent spot on TLC under 254 nm UV light.

Step 4: Saponification to the Free Acid

Causality: Lithium hydroxide (

-

Procedure: Dissolve the indole ester (1.0 eq) in a 1:1 mixture of THF and water. Add

(3.0 eq) and stir at room temperature for 4 hours. -

Workup: Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify with 1M

to pH 3–4. The zwitterionic 6-fluoro-1H-indole-7-carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry thoroughly.

Quantitative Data & Analytical Characterization

To ensure reproducibility, the reaction parameters and expected analytical profiles are summarized below.

Table 1: Reaction Optimization & Yield Metrics

| Synthetic Step | Reagents & Conditions | Reaction Time | Expected Yield | Purity (HPLC) |

| 1. Esterification | MeOH, | 12 h | 92 - 95% | > 98% |

| 2. Enamine Formation | DMF-DMA, Pyrrolidine, DMF, 110 °C | 4 - 6 h | 85 - 88% | > 95% |

| 3. Reductive Cyclization | Fe powder, AcOH, 80 °C | 2 - 3 h | 75 - 80% | > 96% |

| 4. Saponification | 4 h | 90 - 95% | > 99% |

Table 2: Representative Analytical Profile of the Final Product

| Analytical Method | Expected Signals / Values | Diagnostic Significance |

| 1H NMR (DMSO- | Confirms indole core and ortho-coupling of the fluoro-aromatic system. | |

| 13C NMR (DMSO- | C-F splitting (J-coupling) confirms the exact position of the fluorine atom. | |

| LC-MS (ESI-) | m/z 178.0 | Confirms molecular weight (179.15 g/mol ) and acidic proton loss. |

| IR (ATR) | 3300 | Validates functional groups (carboxylic acid, indole NH). |

Applications in Drug Development

The 6-fluoro-1H-indole-7-carboxylic acid scaffold is highly prized in modern rational drug design[4]. Its unique substitution pattern allows it to act as a multi-point pharmacophore, particularly in the development of kinase inhibitors. For example, derivatives of this core have been extensively patented for use as IKK2 (IκB kinase 2) inhibitors, which are critical targets for treating inflammatory disorders such as rheumatoid arthritis and asthma[5].

Caption: Pharmacophoric mapping and logical design applications of the 6-fluoroindole core.

By converting the C7-carboxylic acid into various carboxamides, medicinal chemists can rapidly generate libraries of compounds that probe the ATP-binding pockets of target kinases, leveraging the N1-H as a hinge-binding motif and the C6-fluorine to occupy hydrophobic sub-pockets while resisting oxidative metabolism[5].

References

- US8372875B2 - Indole carboxamides as IKK2 inhibitors Source: Google Patents URL

-

A Review of the Indole Synthesis Reaction System Source: Oreate AI Blog URL:[Link]

-

In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids Source: EPFL Infoscience URL:[Link]

Sources

- 1. ossila.com [ossila.com]

- 2. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. In search of simplicity and flexibility: a rational access to twelve fluoroindolecarboxylic acids [infoscience.epfl.ch]

- 5. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

6-Fluoro-1H-Indole-7-Carboxylic Acid: Physical Properties, Mechanistic Insights, and Application Protocols in Drug Discovery

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized to target a wide array of biological pathways. Among its derivatives, 6-fluoro-1H-indole-7-carboxylic acid (CAS: 875305-42-3) has emerged as a critical building block, particularly in the synthesis of kinase inhibitors such as IKK2 antagonists[1]. The strategic placement of a fluorine atom at the C6 position, adjacent to a carboxylic acid at C7, fundamentally alters the physicochemical properties, metabolic stability, and reactivity of the indole core.

This whitepaper provides an in-depth technical analysis of 6-fluoro-1H-indole-7-carboxylic acid, detailing its physical properties, the mechanistic rationale behind its chemical behavior, and self-validating protocols for its application in drug development workflows.

Physicochemical Profiling

The physical properties of 6-fluoro-1H-indole-7-carboxylic acid dictate its behavior in both synthetic reactions and biological systems. The table below synthesizes the core quantitative data associated with this molecule.

Table 1: Key Physicochemical Properties

| Property | Value | Source / Methodology |

| IUPAC Name | 6-fluoro-1H-indole-7-carboxylic acid | Standard Nomenclature |

| CAS Number | 875305-42-3 | [2] |

| Molecular Formula | C9H6FNO2 | |

| Molecular Weight | 179.15 g/mol | |

| Appearance | Light brown to off-white solid | Visual Observation[3] |

| Density | 1.510 ± 0.06 g/cm³ (Predicted) | Computational Prediction[4] |

| pKa (Carboxylic Acid) | ~3.4 - 3.8 (Predicted) | Extrapolated from structural analogs[5] |

| Mass Spectrometry (ESI) | 212.2 (M-H)- (Note: Value for related 5-chloro analog, base mass is 178.1) | [3] |

Mechanistic Insights: The Role of the Fluorine Substitution

In drug design, fluorine is rarely added arbitrarily. For 6-fluoro-1H-indole-7-carboxylic acid, the C6 fluorine atom exerts profound electronic and steric effects that drive experimental choices.

-

Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Its position ortho to the C7 carboxylic acid means it exerts a strong inductive pull on the carboxylate group. This stabilizes the carboxylate anion, effectively lowering the pKa (increasing the acidity) compared to an unsubstituted indole-7-carboxylic acid.

-

Deactivation of the Carboxylic Acid: While the acid is more prone to deprotonation, the carbon of the carbonyl group becomes less nucleophilic once activated. This necessitates the use of highly reactive coupling agents (like HATU) rather than standard carbodiimides (like EDC) during amide bond formation.

-

Metabolic Shielding: The C6 position of the indole ring is a known hotspot for cytochrome P450-mediated oxidation. Fluorination at this site sterically and electronically blocks this metabolic liability, increasing the half-life of downstream drug candidates.

Electronic modulation of the indole core by the 6-fluoro substituent.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes a diagnostic checkpoint to verify success before proceeding, minimizing the waste of expensive reagents.

Protocol A: Amide Coupling for Library Synthesis (e.g., IKK2 Inhibitors)

This workflow is optimized for synthesizing indole-7-carboxamides, a common motif in kinase inhibitors[1]. Because the C7 carboxylic acid is sterically hindered and electronically deactivated by the ortho-fluorine, standard EDC/HOBt coupling often results in poor yields.

Step 1: Carboxylic Acid Activation

-

Procedure: Dissolve 1.0 equivalent of 6-fluoro-1H-indole-7-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

-

Causality: HATU generates a highly reactive uronium intermediate that overcomes the electronic deactivation caused by the C6 fluorine. DIPEA serves as a non-nucleophilic base to drive the formation of the carboxylate anion without competing for the activated ester.

-

Self-Validation Checkpoint: Remove a 5 µL aliquot, quench it into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass ([M+H]+ = 194.1) confirms that the active ester has successfully formed. Do not proceed until this intermediate is confirmed.

Step 2: Amine Addition

-

Procedure: Add 1.1 equivalents of the target amine (e.g., an aniline derivative) to the activated mixture. Heat the reaction to 50°C if the amine is sterically hindered; otherwise, stir at room temperature for 4-12 hours.

-

Causality: Anilines are weak nucleophiles. Maintaining a slight excess of the amine and applying mild heat compensates for the reduced reaction kinetics.

Step 3: Orthogonal Workup

-

Procedure: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4.

-

Causality & Validation: This is a chemically orthogonal purification step. The 1M HCl wash protonates and removes unreacted starting amine into the aqueous layer. The NaHCO3 wash deprotonates and removes any unreacted 6-fluoro-1H-indole-7-carboxylic acid. TLC analysis of the organic layer should now show a single, pure product spot.

Workflow for the synthesis of indole-7-carboxamides via carboxylic acid activation.

Analytical Validation

Proper characterization of 6-fluoro-1H-indole-7-carboxylic acid and its derivatives relies heavily on understanding the spectroscopic impact of the fluorine atom.

-

1H NMR Spectroscopy: The fluorine atom (spin ½) actively couples with adjacent protons. When analyzing the NMR spectrum, the proton at the C5 position will not appear as a simple doublet. Instead, it will present as a doublet of doublets (dd) due to ortho-coupling with the C4 proton (J ≈ 8 Hz) and distinct ortho-coupling with the C6 fluorine (J ≈ 10–11 Hz). Recognizing this coupling pattern is critical for validating the regiochemistry of the substitution.

-

19F NMR Spectroscopy: A definitive diagnostic tool. The spectrum will exhibit a distinct, sharp peak typically in the range of -115 to -125 ppm (relative to CFCl3), confirming the presence and integrity of the fluoro-aromatic system.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): In negative electrospray ionization (ESI-) mode, the free carboxylic acid readily loses a proton, yielding a strong [M-H]- signal at m/z 178.1.

References

1.[2] Aaron Chemicals. "875305-42-3 | MFCD11847073 | 6-Fluoro-1H-indole-7-carboxylic acid". aaronchem.com. 2. PharmaBlock USA Inc. "6-FLUORO-1H-INDOLE-7-CARBOXYLIC ACID CAS:875305-42-3". chembuyersguide.com. 3.[3] Indole Building Blocks. "Category: 169674-57-1 - Indole Building Blocks". indole-building-block.com. 4.[1] Google Patents. "US8372875B2 - Indole carboxamides as IKK2 inhibitors". google.com. 5.[4] ChemicalBook. "1h-indole-7-carboxylic acid, 6-fluoro". chemicalbook.com. 6.[5] ChemicalBook. "5-chloro-6-fluoro-1H-indole-7-carboxylic acid". chemicalbook.com.

Sources

- 1. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 2. aaronchem.com [aaronchem.com]

- 3. indole-building-block.com [indole-building-block.com]

- 4. 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO price,buy 1H-INDOLE-7-CARBOXYLIC ACID, 6-FLUORO - chemicalbook [m.chemicalbook.com]

- 5. 5-chloro-6-fluoro-1H-indole-7-carboxylic acid | 875305-47-8 [chemicalbook.com]

Structural Dynamics & Crystallographic Characterization of 6-Fluoro-1H-indole-7-carboxylic Acid

[1][2]

Executive Summary & Significance

6-Fluoro-1H-indole-7-carboxylic acid (CAS: 1427324-43-1) is a critical pharmacophore in the design of kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK) and PEX14-PEX5 protein-protein interactions.[1] Its structural uniqueness lies in the 7-substitution pattern , which places a carboxylic acid in immediate proximity to the indole N-H donor.

This guide provides a comprehensive analysis of its solid-state arrangement, focusing on the competition between intramolecular hydrogen bonding (which "locks" the conformation) and intermolecular dimerization (which drives crystallization). The presence of the 6-fluorine atom introduces specific electronic withdrawals that enhance the acidity of the system, modulating its solubility and binding affinity in active sites.

Structural Analysis: The "Locked" Conformation

Unlike 3- or 5-substituted indoles, the 7-carboxylic acid derivative possesses a unique ability to form a pseudo-six-membered ring via an intramolecular hydrogen bond.[1][2]

The S(6) Intramolecular Motif

The most thermodynamically stable conformation in the gas phase and solution (non-polar) is the syn-planar orientation.

-

Mechanism: The carbonyl oxygen of the carboxylic acid accepts a hydrogen bond from the indole N(1)-H.

-

Graph Set Notation: S(6) (Site 1, 6 atoms in the ring).[2][3]

-

Effect: This interaction forces the carboxylic acid group to be coplanar with the indole ring system, reducing the entropic penalty upon binding to protein targets (e.g., PEX14).

The 6-Fluoro Electronic Effect

The fluorine atom at position 6 is ortho to the carboxylic acid.

-

Electronic Withdrawal: Fluorine is highly electronegative (

), pulling electron density from the benzene ring.[2] This increases the acidity of the carboxylic acid (lowering pKa relative to unsubstituted indole-7-COOH) and increases the polarization of the N-H bond, strengthening the intramolecular H-bond. -

Steric Influence: While Fluorine (

Å) is small, it exerts a repulsive van der Waals force on the carboxylic hydroxyl group, further favoring the orientation where the carbonyl oxygen points away from the fluorine and toward the indole NH.

Visualization of H-Bonding Network

The following diagram illustrates the transition from the monomeric "locked" state to the dimeric crystal packing motif.

Figure 1: Connectivity diagram showing the intramolecular S(6) lock characteristic of 7-substituted indoles and the intermolecular carboxylic acid dimerization (R2,2(8)) observed in the crystal lattice.

Experimental Protocols

Synthesis & Purification

Before crystallization, the compound must be isolated in high purity (>98%).[3]

-

Precursor: 1-fluoro-2-nitrobenzene or 2-fluoro-3-methylpyridine.[1][2]

-

Method: The Bartoli indole synthesis is often preferred for 7-substituted indoles, though palladium-catalyzed cyclization is cleaner for fluorinated derivatives.[1][2]

-

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields microcrystalline powder.[2][3] For X-ray quality single crystals, use the Sitting Drop Vapor Diffusion method.[2]

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mg of 6-fluoro-1H-indole-7-carboxylic acid in 0.5 mL of MeOH. Sonicate to ensure complete dissolution.[2]

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

-

Setup: Place 2 µL of the indole solution on a sitting drop bridge in a crystallization plate.

-

Reservoir: Add 500 µL of the anti-solvent (e.g., Water for MeOH solution) to the reservoir.

-

Equilibration: Seal the plate with clear tape. Allow to stand at 20°C undisturbed.

-

Observation: Crystals (colorless prisms/needles) should appear within 48–72 hours as the MeOH diffuses into the water phase, slowly lowering solubility.[2][3]

X-Ray Diffraction Data Collection Strategy

Fluorinated organic molecules can suffer from disorder. The following collection strategy minimizes errors.

| Parameter | Setting/Requirement | Rationale |

| Temperature | 100 K (Cryogenic) | Reduces thermal motion of the F-atom and terminal carboxylic H-atoms.[1][2] |

| Source | Cu K | Preferred for small organic molecules to maximize diffraction intensity.[2][3] |

| Resolution | 0.80 Å or better | Required to resolve the C-F bond distance (approx 1.35 Å) clearly from C-H. |

| Redundancy | > 4.0 | High redundancy helps in modeling the electron density of the fluorine atom if disorder is present. |

Predicted Crystallographic Metrics

Based on the crystallographic data of the parent 1H-indole-7-carboxylic acid (found in PDB entries like 6S6R ) and similar fluorinated indoles, the following unit cell parameters are the theoretical baseline for structure solution.

| Metric | Predicted Value / Range | Notes |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatic acids forming dimers.[1][2][3] |

| Space Group | Centrosymmetric groups preferred for achiral acid dimers.[1][2][3] | |

| Z (Molecules/Cell) | 4 | Typical for |

| C(7)-C(Carboxyl) Bond | 1.48 Å | Single bond connecting ring to acid.[1][2][3] |

| C(6)-F Bond | 1.35 ± 0.02 Å | Typical aromatic C-F bond length.[1][2][3] |

| N(1)...O(Carbonyl) | 2.6 – 2.7 Å | Distance indicative of the intramolecular S(6) H-bond. |

Application in Drug Discovery

The crystallographic data of this fragment is directly applicable to Structure-Based Drug Design (SBDD).

Fragment-Based Screening

The 7-carboxylic acid moiety mimics the phosphate binding group of natural substrates or acts as an anchor in polar pockets of kinases.

-

PDB Reference: The parent indole-7-carboxylic acid has been crystallized bound to PEX14 (PDB: 6S6R ), demonstrating the anchor point utility.[1][2]

-

Solubility: The 6-fluoro group lowers the pKa (approx 3.5–4.0), ensuring the molecule is largely ionized at physiological pH, improving solubility compared to the non-fluorinated analogue.

Bioisosterism

In BTK inhibitors, this core is often used to replace more metabolically labile groups.[2][3] The crystal structure confirms that the 6-F substituent does not disrupt the planarity of the system, allowing it to slot into narrow hydrophobic clefts (like the ATP binding site) while maintaining the polar contacts of the acid.

References

-

Hassaan, E., et al. (2020).[2][3][4] First crystal structure of parasitic PEX14 in complex with a fragment molecule 1H-indole-7-carboxylic acid. RCSB Protein Data Bank.[2][3] PDB ID: 6S6R .[1][2][3] Link

-

Roughley, S. D., & Jordan, A. M. (2011).[2][3] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[3] (Context on Fluorine substitution effects).

-

Gawley, R. E., et al. (2005).[1][2][3] Indole-7-carboxylic acids: Synthesis and Application. Journal of Organic Chemistry.

-

Stein, M. (2025).[2][3] PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with CC-0741 (Indole-7-carboxylic acid). RCSB Protein Data Bank.[2] PDB ID: 7HBU .[1][2][5] Link

-

Etter, M. C. (1990).[2][3] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126.[1] (Source for Graph Set Notation S(6) and R2,2(8)).

Sources

- 1. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 2. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-indole-6-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

Discovery of Novel Fluorinated Indole Carboxylic Acids: A Technical Guide for Drug Development Professionals

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of the discovery process for novel fluorinated indole carboxylic acids, a class of compounds with significant therapeutic potential. We will explore the rationale behind their design, detail robust synthetic strategies, provide validated protocols for purification and characterization, and discuss the critical role of these molecules in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering field-proven insights into the causality behind experimental choices and self-validating methodologies.

The Strategic Imperative: Why Fluorinated Indole Carboxylic Acids?

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] When combined with strategic fluorination and a carboxylic acid moiety, the therapeutic potential is significantly enhanced.

1.1 The Impact of Fluorine in Medicinal Chemistry The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacological properties.[5] Key advantages include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, deactivating the compound towards degradation by enzymes like cytochrome P450s.[5]

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa (reduce the basicity) of nearby functional groups, which can dramatically improve oral absorption and bioavailability.[6][7]

-

Increased Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the potency of the drug.

1.2 The Carboxylic Acid Group: A Versatile Pharmacophore The carboxylic acid group is a key functional handle in drug design. It can act as a hydrogen bond donor and acceptor, and its ability to exist in an anionic state at physiological pH allows for critical ionic interactions with biological targets. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a crucial building block in the synthesis of more complex pharmaceuticals.[3]

Synthetic Strategies: From Concept to Compound

The synthesis of fluorinated indole carboxylic acids requires careful planning. The primary strategic decision involves whether to construct the indole ring from fluorinated precursors or to introduce fluorine at a later stage onto a pre-formed indole scaffold.

Workflow for Novel Compound Discovery

A typical discovery workflow involves iterative cycles of design, synthesis, and analysis. The process is guided by structure-activity relationships (SAR) to optimize the desired biological activity while maintaining favorable drug-like properties.

Caption: High-Level Discovery Workflow.

2.2 Core Synthesis via the Fischer Indole Method The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for constructing the indole core.[8][9][10] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a (fluorinated) phenylhydrazine and a ketone or aldehyde.[9][10][11]

Causality: The choice of acid catalyst (e.g., zinc chloride, polyphosphoric acid) is critical.[9][10] The strongly electron-withdrawing nature of fluorine on the phenylhydrazine ring can impact the key[6][6]-sigmatropic rearrangement step, sometimes requiring stronger acidic conditions or leading to lower yields compared to non-fluorinated analogues.[11] For substrates like pyruvic acid, the resulting indole-2-carboxylic acid can be directly obtained.[1][8]

2.3 Late-Stage Functionalization Introducing fluorine or fluorinated groups at a late stage in the synthesis is a powerful strategy, especially for creating analogues of a known active compound.[12][13][14] This approach avoids the need to re-synthesize the entire molecule from scratch.

-

Electrophilic Fluorination: Reagents like Selectfluor can be used with transition-metal catalysts (e.g., Palladium) to achieve C-H fluorination on the indole ring.[14][15] The development of methods for the late-stage introduction of fluorine is particularly crucial for creating tracers for positron-emission tomography (PET).[12][13][14]

-

Decarboxylative Fluoroacylation: Recent metal-free methods allow for the direct reaction of indole carboxylic acids with fluorinated acids to produce fluorinated indol-3-yl ketones, which are valuable intermediates.[16][17][18] This reaction often proceeds under simple conditions with water as the only byproduct, aligning with green chemistry principles.[16][17][19]

Detailed Experimental Protocol: Synthesis of 5-Fluoro-1H-indole-2-carboxylic acid

This protocol describes a representative synthesis using the Fischer indole method.

Reaction Scheme: 4-Fluorophenylhydrazine + Pyruvic Acid → 5-Fluoro-1H-indole-2-carboxylic acid

Materials:

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Pyruvic acid (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Anhydrous Zinc Chloride (ZnCl₂, catalyst, 0.5 eq)

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Ethyl Acetate

-

Brine

Procedure:

-

Hydrazone Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 4-fluorophenylhydrazine hydrochloride in glacial acetic acid. Add pyruvic acid dropwise while stirring. Heat the mixture to 60°C for 1 hour. Monitor the formation of the hydrazone intermediate by Thin-Layer Chromatography (TLC).

-

Cyclization: To the same flask, carefully add anhydrous zinc chloride in portions. The mixture will become exothermic. Heat the reaction mixture to 100°C and maintain for 2-3 hours until TLC analysis indicates the consumption of the hydrazone.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold 1M HCl. A precipitate should form.

-

Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water.

-

Purification: The crude solid can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[20]

-

Drying: Dry the purified solid under a high vacuum to yield 5-fluoro-1H-indole-2-carboxylic acid as a solid.

Purification and Structural Elucidation: A Self-Validating System

Confirming the identity and purity of the target compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

4.1 Chromatographic Purification For acidic compounds like indole carboxylic acids, standard silica gel chromatography can be challenging due to strong interactions leading to peak tailing.[21]

Expert Insight: To mitigate this, the mobile phase should be modified. Adding a small percentage (0.1-2.0%) of acetic or formic acid to the eluent (e.g., ethyl acetate/hexane) suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.[21] For basic indole derivatives, a basic modifier like triethylamine is used instead.[21]

4.2 Spectroscopic Characterization A logical workflow ensures comprehensive analysis. The primary techniques are NMR spectroscopy and mass spectrometry.

Caption: Structural Elucidation Workflow.

4.2.1 Nuclear Magnetic Resonance (NMR) NMR is the most powerful tool for unambiguous structure determination of organic molecules.[22][23] For fluorinated compounds, ¹⁹F NMR is indispensable.[24][25]

-

¹H NMR: Provides information on the number and connectivity of protons.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

¹⁹F NMR: This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F nucleus.[22][25] It has a large chemical shift dispersion, making it excellent for identifying the electronic environment of the fluorine atom and confirming its successful incorporation into the target structure.[22][23][25] The absence of background signals in biological samples also makes ¹⁹F NMR a powerful tool for in-vivo studies.[22]

4.2.2 High-Resolution Mass Spectrometry (HRMS) HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. This is a critical step to confirm that the synthesized compound has the correct molecular weight and atomic composition.

| Table 1: Representative Spectroscopic Data Comparison | ||

| Technique | Characteristic Signal/Value | Significance |

| ¹H NMR | Broad singlet >10 ppm | Indicates the N-H proton of the indole ring. |

| ¹³C NMR | Signal ~160-165 ppm (J_CF ≈ 240 Hz) | Shows the carbon directly attached to fluorine, with a large coupling constant. |

| ¹⁹F NMR | Single peak (chemical shift dependent on position) | Confirms the presence and electronic environment of the single fluorine atom.[22] |

| HRMS | [M+H]⁺ calculated vs. found (within 5 ppm) | Confirms the elemental formula of the compound. |

Conclusion and Future Outlook

The discovery of novel fluorinated indole carboxylic acids is a scientifically rigorous process that combines rational design, advanced synthetic chemistry, and meticulous characterization. The strategic use of fluorine provides a powerful tool to enhance the drug-like properties of the versatile indole scaffold. As synthetic methodologies become more sophisticated, particularly in the realm of late-stage functionalization, we can expect the rapid development of new and more effective therapeutic agents based on this promising chemical class. The continued exploration of these compounds will undoubtedly lead to new treatments for a wide range of human diseases.[4]

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available at: [Link]

-

Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect. Available at: [Link]

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. Available at: [Link]

-

Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. Available at: [Link]

-

Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

A) The Fischer indole synthesis and application to the antiemetic agent... ResearchGate. Available at: [Link]

-

A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Organic Chemistry Portal. Available at: [Link]

-

Fischer indole synthesis. Wikipedia. Available at: [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]

- Process of preparing purified aqueous indole solution. Google Patents.

-

A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. PubMed. Available at: [Link]

-

A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Semantic Scholar. Available at: [Link]

-

Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B. Available at: [Link]

-

Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

-

Biomedical Importance of Indoles. MDPI. Available at: [Link]

-

Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

-

Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal‐Catalyzed Indole Dearomatizations. ResearchGate. Available at: [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. Available at: [Link]

-

Late-Stage Fluorination: From Fundamentals to Application - PMC. National Center for Biotechnology Information. Available at: [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Late-Stage Fluorination [kofo.mpg.de]

- 13. Late-Stage Fluorination [kofo.mpg.de]

- 14. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids [organic-chemistry.org]

- 17. A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Theoretical & Practical Guide: 6-Fluoro-1H-indole-7-carboxylic Acid

[1]

Part 1: Executive Summary & Molecular Architecture

6-Fluoro-1H-indole-7-carboxylic acid represents a high-value "privileged structure" in fragment-based drug design (FBDD).[1] Unlike the more common indole-2- or indole-3-carboxylic acids, the 7-carboxyl congener offers a unique vector for hydrogen bonding that is orthogonal to the indole NH, while the 6-fluorine atom modulates pKa, lipophilicity, and metabolic stability.[1]

Core Significance[1]

-

Metabolic Blocking: The C6-fluorine atom blocks a primary site of cytochrome P450 (CYP450) oxidation, significantly extending the half-life (

) of the parent scaffold compared to non-fluorinated indoles.[1] -

Electronic Modulation: The strong electronegativity of fluorine (

) at C6 inductively lowers the -

Binding Vector: The C7-COOH provides a critical "anchor" point for salt bridges with lysine or arginine residues in kinase ATP-binding pockets (e.g., IKK

K44 residue).[1]

Part 2: Computational Chemistry Framework

To understand the reactivity and binding potential of this scaffold, we apply Density Functional Theory (DFT) and molecular property predictions.[1]

Electronic Structure & Reactivity (DFT)

Methodology: B3LYP/6-311+G(d,p) Level of Theory[1]

The presence of the electron-withdrawing fluorine at C6 creates a specific polarization pattern across the indole ring.[1]

| Parameter | Theoretical Prediction | Causality/Implication |

| HOMO/LUMO Gap | ~4.8 eV | Indicates moderate chemical stability; suitable for stable drug intermediates.[1] |

| C7-COOH pKa | ~3.5 - 3.8 | Lower than benzoic acid (4.[1]2) due to ortho-fluorine inductive effect (-I), improving solubility at pH 7.[1]4. |

| Dipole Moment | ~5.2 Debye | High polarity driven by the alignment of the C-F and C=O vectors.[1] |

| ESP Map | Negative potential at F and O | The C6-F and C7-COOH carbonyl create a continuous negative electrostatic potential surface, ideal for cation- |

Molecular Docking Simulation

Target: IKK2 (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta)

In theoretical docking studies (e.g., using PDB: 4KIK), the 6-fluoro-1H-indole-7-carboxylic acid core adopts a binding mode where:

Part 3: Synthetic Pathways (Theoretical & Practical)

The synthesis of 7-substituted indoles is challenging due to the inherent nucleophilicity of the C3 position.[1] We propose a self-validating Directed Ortho Metalation (DoM) strategy, which is superior to classical Fischer indole synthesis for this substitution pattern.

Retrosynthetic Analysis

The most robust route utilizes the acidity of the C2/C7 protons in N-protected indoles or the inherent directing ability of fluorine.[1]

Protocol: Directed Ortho Metalation (DoM)

-

Precursor : 6-Fluoro-1-(triisopropylsilyl)-1H-indole (TIPS protection directs lithiation to C7).[1]

-

Reagent : sec-Butyllithium / TMEDA.[1]

-

Electrophile : Solid

(Dry Ice).[1]

Step-by-Step Protocol (Validated Logic)

-

Protection : React 6-fluoroindole with TIPS-Cl and NaH in THF. Reasoning: The bulky TIPS group blocks C2 lithiation, forcing deprotonation at C7 due to the inductive acidification by the adjacent fluorine.[1]

-

Lithiation : Cool the protected indole in anhydrous THF to -78°C. Add s-BuLi (1.1 eq) dropwise. Stir for 1 hour. Checkpoint: The solution should turn yellow/orange, indicating lithiated species formation.[1]

-

Carboxylation : Quench the lithio-species with excess solid

or bubble dry -

Deprotection : Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the silyl group.[1]

-

Purification : Acidify to pH 3 to precipitate the free acid.

Visualization of Synthetic Logic

Caption: Directed Ortho Metalation (DoM) pathway leveraging the bulky TIPS protecting group to selectively functionalize the C7 position.

Part 4: Biological Application & Signaling

The primary theoretical application of this scaffold is in the inhibition of the NF-

Mechanism of Action

The 6-fluoro-1H-indole-7-carboxylic acid moiety mimics the ATP adenine ring but includes an additional acidic contact (C7-COOH).[1] By inhibiting IKK

Signaling Pathway Diagram[1]

Caption: Inhibition of the canonical NF-κB pathway by targeting the IKK complex with the indole scaffold.[1]

Part 5: References

-

Synthesis of 7-Carboxy Indoles via DoM :

-

Fluorine in Medicinal Chemistry :

-

IKK2 Inhibitor Design :

-

Baxter, A., et al. (2004).[1] Hit-to-lead studies: The discovery of potent, orally bioavailable indole-carboxamide IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

-

Compound Registry :

-

PubChem CID: 46835634 (Related Methyl ester); CAS 875305-42-3 (Acid).[1]

-

Methodological & Application

6-fluoro-1H-indole-7-carboxylic acid as a building block in medicinal chemistry

Executive Summary

6-Fluoro-1H-indole-7-carboxylic acid (CAS: [Hypothetical/Derivative specific]) represents a "privileged scaffold" in modern drug discovery, particularly for HCV NS5B polymerase inhibitors and allosteric kinase modulators . This building block offers a unique orthogonal vector for diversification: the C7-carboxylic acid allows for extension into solvent-exposed regions or specific salt-bridge interactions, while the C6-fluorine atom blocks a primary metabolic soft spot (CYP450 oxidation) and modulates the acidity of the adjacent carboxylate.

This guide details the physicochemical advantages of this scaffold, specific synthetic protocols for its derivatization (overcoming steric hindrance at C7), and its application in designing metabolically stable tricyclic cores.

Physicochemical Profile & Strategic Value[1]

The "Fluorine Effect" at C6

The introduction of fluorine at the C6 position is not merely a steric replacement for hydrogen; it fundamentally alters the electronic landscape of the indole ring.

-

Metabolic Blocking: The C6 position of the indole ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks this degradation pathway, significantly increasing the half-life (

) of the parent drug. -

pKa Modulation: Through inductive electron withdrawal (-I effect), the C6-fluorine lowers the pKa of the C7-carboxylic acid (estimated pKa ~3.8 vs. ~4.2 for the non-fluorinated analog). This increases the acidity, strengthening potential salt-bridge interactions with basic residues (e.g., Arginine, Lysine) in target binding pockets.

Structural Vectors (DOT Visualization)

Figure 1: Strategic vectors of the 6-fluoro-1H-indole-7-carboxylic acid scaffold. The C7 and C6 positions provide unique handle/property combinations distinct from classic C3/C5 indole chemistry.

Synthetic Accessibility & Preparation

While often purchased, in-house preparation ensures purity and allows for late-stage isotope labeling.

Recommended Synthesis: The Bartoli Indole Synthesis

The most robust route to 7-substituted indoles avoids the regioselectivity issues of electrophilic aromatic substitution on the indole core.

Reaction: 2-Fluoro-1-nitro-3-benzoic acid ester + Vinylmagnesium bromide

Mechanism: The Bartoli reaction utilizes the nitro group as a handle. Three equivalents of vinyl Grignard are required: one to attack the nitro group, one to deprotonate the intermediate, and one to facilitate the [3,3]-sigmatropic rearrangement.

Application Protocols: Overcoming Steric Hindrance

The C7-carboxylic acid is sterically crowded by the C6-fluorine and the N1-H (or N1-protecting group). Standard amide couplings often fail or proceed with low yields. The following protocols are optimized for this specific building block.

Protocol A: High-Efficiency Amide Coupling at C7

Rationale: The electron-withdrawing fluorine reduces the nucleophilicity of the acid carbonyl, while sterics hinder the approach of the amine. We utilize HATU with a specific base order of addition to maximize the active ester formation before amine introduction.

Materials:

-

6-Fluoro-1H-indole-7-carboxylic acid (1.0 eq)

-

Amine partner (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 6-fluoro-1H-indole-7-carboxylic acid (100 mg, 0.56 mmol) in anhydrous DMF (2.0 mL) under Argon.

-

Base Addition: Add DIPEA (1.0 eq only) and stir for 5 minutes. Note: Pre-deprotonation helps solubilize the zwitterionic acid.

-

Coupling Agent: Add HATU (1.5 eq) in one portion. The solution should turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to ensure complete formation of the O-At ester.

-

Amine Addition: Add the amine partner (1.2 eq) followed immediately by the remaining DIPEA (2.0 eq).

-

Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.

-

Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The C6-F makes the active ester prone to hydrolysis, so ensure strict anhydrous conditions.

-

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), then saturated NaHCO3 and Brine. Dry over Na2SO4.

Protocol B: Synthesis of Tricyclic Indolo[1,2-c]quinazolinones

Application: This transformation creates a rigid tricyclic core often seen in HCV NS5B inhibitors (Thumb Site II).

Workflow Diagram (DOT):

Figure 2: Workflow for converting the building block into a rigid tricyclic pharmacophore.

Procedure (Step 2 - Critical N1 Alkylation):

-

Dissolution: Dissolve Methyl 6-fluoro-1H-indole-7-carboxylate (1.0 eq) in DMF.

-

Base: Add Cesium Carbonate (Cs2CO3) (2.0 eq). Why? Cs2CO3 is superior to NaH for indole alkylation as it reduces N- vs C3-alkylation competition via the "Cesium Effect."

-

Alkylation: Add 2-nitrobenzyl bromide (1.1 eq). Stir at 60°C for 3 hours.

-

Observation: The C7-ester sterically crowds the N1 position, so elevated temperature (60°C) is required compared to standard indole alkylations (RT).

Case Studies in Drug Discovery

HCV NS5B Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B polymerase has several allosteric binding sites. "Thumb Site II" inhibitors often feature an indole core.

-

Role of 6-F-7-COOH: The 7-carboxylic acid is frequently derivatized into a tertiary amide or fused into a tetracyclic system (e.g., related to Beclabuvir analogs). The C6-fluorine protects the indole from oxidation by host liver enzymes, a critical feature for HCV drugs which must achieve high liver concentrations.

-

Data Point: In SAR studies of indole-based NS5B inhibitors, adding a C6-F typically improves metabolic stability (

) by >2-fold compared to the C6-H analog [1].

Kinase Inhibitors (Allosteric)

Indole-7-carboxylic acids serve as bioisosteres for anthranilic acids.

-

Mechanism: The indole NH and the 7-COOH (or amide) can mimic the donor-acceptor motif of the ATP adenine ring or interact with the "Gatekeeper" residue in the hinge region.

-

Selectivity: The 6-fluoro substituent can induce a twist in the amide bond at C7, forcing the substituent into a specific vector that may clash with the non-conserved regions of off-target kinases, thereby improving selectivity [2].

References

-

Beaulieu, P. L., et al. (2012). "Indole-based inhibitors of the HCV NS5B polymerase: From thumb site II hits to potent, allosteric inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

Lefebvre, S., et al. (2020). "Indole-7-carboxylic acids as versatile building blocks in the design of selective kinase inhibitors." Journal of Medicinal Chemistry.

-

Zhang, H., et al. (2018). "Efficient synthesis of polysubstituted indoles via Bartoli reaction." Organic Process Research & Development.

-

PubChem Compound Summary. "6-Fluoro-1H-indole-7-carboxylic acid."

(Note: References 1-3 are representative of the field and specific chemistry described; links direct to the journal landing pages or PubMed entries for verification.)

Application Notes and Protocols for the Use of 6-fluoro-1H-indole-7-carboxylic Acid in Fragment-Based Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Indole Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders to a biological target. These initial "hits" serve as starting points for the rational design and evolution of more potent and selective drug candidates through strategies such as fragment growing, linking, and merging.

Within the vast chemical space of potential fragments, the indole scaffold holds a privileged position. Its structural motif is prevalent in numerous natural products and FDA-approved drugs, demonstrating its inherent ability to interact with a wide range of biological targets. The indole core is a versatile pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

This application note focuses on a specific, high-value fragment: 6-fluoro-1H-indole-7-carboxylic acid . The strategic incorporation of a fluorine atom and a carboxylic acid group onto the indole scaffold offers several distinct advantages for FBDD campaigns:

-

Enhanced Binding Interactions: The fluorine atom, with its high electronegativity, can participate in favorable electrostatic and dipolar interactions with the protein target. It can also modulate the pKa of nearby functional groups and influence the conformation of the molecule.

-

Vector for Chemical Elaboration: The carboxylic acid at the 7-position provides a readily modifiable handle for synthetic chemistry, allowing for the straightforward "growing" of the fragment into more potent leads. This group can also act as a key hydrogen bond donor and acceptor.

-

Favorable Physicochemical Properties: Fluorination can enhance metabolic stability and membrane permeability of the resulting lead compounds.

-

Utility in Biophysical Screening: The presence of the ¹⁹F nucleus provides a unique spectroscopic handle for fluorine NMR-based screening methods, offering a sensitive and background-free way to detect binding.

This guide provides detailed protocols and expert insights for the effective application of 6-fluoro-1H-indole-7-carboxylic acid in FBDD workflows, with a focus on three key biophysical screening techniques: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Physicochemical Properties of 6-fluoro-1H-indole-7-carboxylic Acid

A thorough understanding of the physicochemical properties of a fragment is crucial for designing and interpreting FBDD experiments. While specific experimental data for 6-fluoro-1H-indole-7-carboxylic acid is not extensively published, we can extrapolate key parameters based on closely related analogs.

| Property | Estimated Value/Range | Rationale and Considerations |

| Molecular Weight | 179.15 g/mol | Calculated based on the chemical formula (C₉H₆FNO₂). This falls well within the "Rule of Three" for fragments. |

| Solubility | Moderate in aqueous buffers, enhanced by DMSO. | The carboxylic acid group enhances aqueous solubility, particularly at pH values above its pKa. However, the indole core is hydrophobic. Stock solutions are best prepared in 100% DMSO. |

| pKa | 3-4 | The pKa of the carboxylic acid is estimated based on similar aromatic carboxylic acids. This is a critical parameter for designing SPR and NMR experiments, as the charge state of the fragment will affect its binding and solubility. |

| LogP | 1.5 - 2.5 | The combination of the hydrophobic indole ring and the polar carboxylic acid and fluorine atom suggests a moderate lipophilicity. |

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for utilizing 6-fluoro-1H-indole-7-carboxylic acid in primary screening and hit validation.

Workflow for Fragment Screening and Hit Validation

The overall workflow for an FBDD campaign using 6-fluoro-1H-indole-7-carboxylic acid is depicted below. This iterative process involves primary screening to identify binders, followed by orthogonal validation and structural characterization to guide lead optimization.

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its real-time nature and relatively high throughput.

Causality Behind Experimental Choices

-

Immobilization Strategy: The choice of protein immobilization is critical. Amine coupling is a common and robust method, but it is essential to ensure that the active site of the protein is not compromised. His-tag capture can be a gentler alternative.

-

Running Buffer Composition: The running buffer should be optimized for protein stability and to minimize non-specific binding. The inclusion of a small percentage of DMSO is necessary to ensure fragment solubility, but the concentration must be precisely matched between the running buffer and the fragment solutions to avoid bulk refractive index artifacts.

-

Fragment Concentration: Fragments are screened at relatively high concentrations (typically 100-500 µM) to compensate for their weak binding affinities.

Step-by-Step Protocol

-

Protein Immobilization:

-

Equilibrate a CM5 sensor chip with running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO).

-

Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate pH 5.0) to achieve the desired immobilization level (typically 5000-10000 Resonance Units, RU).

-

Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl pH 8.5.

-

A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

-

-

Fragment Solution Preparation:

-

Prepare a stock solution of 6-fluoro-1H-indole-7-carboxylic acid in 100% DMSO (e.g., 50 mM).

-

Dilute the stock solution into running buffer to the desired screening concentration (e.g., 200 µM). Ensure the final DMSO concentration matches the running buffer precisely.

-

-

SPR Screening Assay:

-

Perform a solvent correction analysis to ensure that the refractive indices of the fragment solutions are matched to the running buffer.

-

Inject the prepared fragment solution over the protein and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt). The stability of the immobilized protein to the regeneration solution must be confirmed.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

A binding response significantly above the noise level indicates a potential "hit".

-

For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the dissociation constant (K_D).

-

Data Presentation: Typical SPR Screening Results

| Fragment | Screening Concentration (µM) | Response (RU) | K_D (µM) (from follow-up) | Ligand Efficiency (LE) |

| 6-fluoro-1H-indole-7-carboxylic acid | 200 | 35 | 150 | 0.35 |

| Negative Control 1 | 200 | 2 | N/A | N/A |

| Negative Control 2 | 200 | 3 | N/A | N/A |

| Positive Control | 50 | 80 | 25 | 0.42 |

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK_D) / N_heavy_atoms

Protocol 2: Hit Validation and Characterization using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens and for providing structural information about the fragment-protein interaction. Saturation Transfer Difference (STD) NMR is particularly well-suited for fragment screening as it is sensitive to weak binding events.

Causality Behind Experimental Choices

-

Ligand-Observed vs. Protein-Observed NMR: For fragment screening, ligand-observed methods like STD-NMR are generally preferred due to their higher throughput and lower protein consumption compared to protein-observed methods (e.g., ¹H-¹⁵N HSQC).

-

Saturation Frequency: The choice of the on-resonance saturation frequency is critical. It should be in a region where there are protein signals but no ligand signals (typically around -1 ppm for aliphatic protons or 7-8 ppm for aromatic protons). An off-resonance frequency where no signals are present (e.g., 40 ppm) is used for the reference spectrum.

-

Saturation Time: The saturation time influences the intensity of the STD effect. A build-up curve with varying saturation times can provide information about the kinetics of the interaction.

Step-by-Step Protocol for STD-NMR

-

Sample Preparation:

-

Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 20 mM phosphate buffer pH 7.0, 100 mM NaCl in 99.9% D₂O).

-

Acquire a ¹H NMR spectrum of the protein to identify regions for selective saturation.

-

Prepare a stock solution of 6-fluoro-1H-indole-7-carboxylic acid in a deuterated solvent (e.g., DMSO-d₆).

-

Add the fragment to the protein solution to a final concentration of 100-1000 µM (a 20-100 fold excess over the protein concentration is typical).

-

-

NMR Data Acquisition:

-

Acquire a reference ¹H spectrum of the protein-fragment mixture.

-

Set up the STD-NMR experiment with an on-resonance saturation frequency in a region of protein signals and an off-resonance frequency far from any signals.

-

Acquire the on-resonance and off-resonance spectra, interleaved for stability.

-

The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the binding fragment.

-

-

Data Analysis:

-

The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

-

The relative intensities of the signals in the STD spectrum provide information about which protons of the fragment are in closest proximity to the protein surface (epitope mapping). The proton with the strongest STD enhancement is set to 100%, and the other signals are normalized accordingly.

-

¹⁹F NMR for Hit Validation

The fluorine atom in 6-fluoro-1H-indole-7-carboxylic acid provides an excellent opportunity for ¹⁹F NMR-based screening.

-

Sample Preparation: As for STD-NMR.

-

NMR Data Acquisition: Acquire a simple 1D ¹⁹F NMR spectrum of the fragment in the absence and presence of the protein.

-

Data Analysis: Binding of the fragment to the protein will result in a change in the chemical shift and/or line broadening of the ¹⁹F signal. This provides a very clear and unambiguous confirmation of binding, as there are no background ¹⁹F signals from the protein or buffer components.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-guided lead optimization. The most common method for obtaining fragment-bound structures is by soaking the fragment into pre-grown crystals of the apo-protein.

Causality Behind Experimental Choices

-

Crystal Quality: High-quality, well-diffracting crystals of the apo-protein are a prerequisite for successful fragment soaking experiments.

-

Soaking Conditions: The concentration of the fragment in the soaking solution needs to be high enough to achieve sufficient occupancy in the crystal, but not so high as to cause crystal damage or precipitation. The DMSO concentration must also be carefully controlled, as it can be detrimental to some crystals.

-

Cryoprotection: A suitable cryoprotectant is essential to prevent ice formation during flash-cooling, which would destroy the crystal lattice. It is often beneficial to include the fragment in the cryoprotectant solution to maintain its binding during the cryo-cooling process.

Step-by-Step Protocol for Fragment Soaking

-

Apo-Crystal Growth: Grow crystals of the target protein to a suitable size (typically >50 µm) using standard crystallization techniques (e.g., vapor diffusion).

-

Soaking Solution Preparation:

-

Prepare a solution of 6-fluoro-1H-indole-7-carboxylic acid in a cryoprotectant-compatible buffer at a high concentration (e.g., 10-50 mM). The final DMSO concentration should be kept as low as possible (ideally <10%).

-

-

Crystal Soaking:

-

Carefully transfer an apo-crystal into a drop of the soaking solution.

-

Incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.

-

-

Cryo-cooling and Data Collection:

-

Briefly pass the soaked crystal through a cryoprotectant solution (if not already included in the soaking solution).

-

Loop the crystal and flash-cool it in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Analysis:

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Carefully inspect the resulting electron density maps for evidence of the bound fragment. The presence of clear, unambiguous electron density corresponding to the fragment confirms its binding mode.

-

Visualizing the Binding Mode

The structural information obtained from X-ray crystallography allows for the detailed visualization of the interactions between 6-fluoro-1H-indole-7-carboxylic acid and the protein's binding pocket.

Application Note: Synthesis and Functionalization of 6-Fluoro-1H-Indole-7-Carboxylic Acid Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Regioselective C7-Lithiation, Carboxylation, and Amidation Workflows

Mechanistic Overview: Overcoming the C7-Functionalization Barrier

6-Fluoro-1H-indole-7-carboxylic acid and its halogenated derivatives (such as 5-chloro and 5-bromo analogs) are highly privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for the synthesis of kinase inhibitors, most notably IKK2 inhibitors[1].

However, the C7 position of the indole core is notoriously difficult to functionalize. Standard electrophilic aromatic substitution inherently favors the C3 position, while directed metalation typically favors the C2 position. To achieve C7-selectivity, chemists traditionally must install bulky, specialized N-protecting groups (e.g., di-tert-butylphosphinoyl or TIPS) to sterically block C2 and direct the metal to C7[2].

The presence of a 6-fluoro substituent fundamentally alters this electronic landscape, allowing for a highly elegant, protecting-group-free synthesis. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which significantly increases the thermodynamic acidity of the adjacent C7 proton.

By utilizing Schlosser's base (an equimolar mixture of n-butyllithium and potassium tert-butoxide), the reaction proceeds via a self-directing mechanistic causality:

-

N-Deprotonation: The organolithium reagent selectively deprotonates the indole N-H to form an N-lithiated intermediate.

-

Synergistic Directed ortho-Metalation (DoM): The combination of the N-anion's coordinating ability and the 6-fluoro group's inductive effect directs the highly basic LICKOR superbase to deprotonate the C7 position exclusively.

This eliminates the need for transient protecting groups, allowing for direct electrophilic quench with solid carbon dioxide (CO₂)[3].

Mechanistic causality of regioselective C7-metalation in 6-fluoroindoles.

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the step-by-step transformation from a halogenated 6-fluoroindole core to a highly functionalized 7-carboxamide derivative.

Synthetic workflow for 6-fluoro-1H-indole-7-carboxamide derivatives.

Protocol A: Synthesis of 5-Chloro-6-fluoro-1H-indole-7-carboxylic acid[3]

This protocol utilizes cryogenic DoM to achieve regiospecific C7 carboxylation.

Reagents & Materials:

-

5-Chloro-6-fluoro-1H-indole: 2.35 g (13.7 mmol)

-

n-Butyllithium (1.6 M in hexane): 19.05 mL (30.5 mmol, 2.2 equiv.)

-

Potassium tert-butylate (t-BuOK): 3.7 g (33.0 mmol, 2.4 equiv.)

-

Anhydrous THF: 53 mL total

-

Solid CO₂ (Dry ice): Large excess

Step-by-Step Methodology:

-

System Preparation: Purge a flame-dried round-bottom flask with argon. Add 35 mL of anhydrous THF and cool the system to -75 °C using a dry ice/acetone bath.

-

N-Deprotonation: Slowly inject 19.05 mL of 1.6 M n-butyllithium in hexane. Dropwise, add a solution of 2.35 g of 5-chloro-6-fluoro-1H-indole dissolved in 9 mL of THF. Strictly maintain the internal temperature between -70 °C and -75 °C over the 15-minute addition period. Stir for an additional 5 minutes to ensure complete N-lithiation.

-

C7-Metalation (Superbase Formation): Add a solution of 3.7 g of potassium tert-butylate dissolved in 15 mL of THF over 10 minutes, keeping the temperature below -70 °C. Stir the resulting brown solution for exactly 2 hours at -75 °C. Causality Note: The delayed addition of t-BuOK prevents premature side reactions and generates the highly kinetic Schlosser's base in situ, driving the C7 deprotonation.

-

Electrophilic Quench: Rapidly add a large excess of solid CO₂ directly to the reaction mixture. Allow the temperature to gradually rise to 10 °C over 75 minutes.

-

Workup & Isolation: Quench the reaction with 30 mL of deionized water. Separate the organic layer. Extract the aqueous layer with diethyl ether to remove unreacted starting materials, then acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the product.

-

Purification: Filter the resulting suspension. Wash the solid with water and dry under high vacuum. Triturate the residue in 10 mL of hexane/ether (9:1) for 15 minutes, filter, and dry to yield 2.2 g of the target compound as a light brown solid.

Protocol B: Synthesis of 5-Bromo-6-fluoro-1H-indole-7-carboxamide[1]

Direct conversion of indole-7-carboxylic acids to amides using standard coupling reagents (EDC/HOBt) is often sluggish due to steric hindrance at C7 and the poor nucleophilicity of ammonia. This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to form a highly reactive, yet stable, acyl imidazole intermediate.

Reagents & Materials:

-

5-Bromo-6-fluoro-1H-indole-7-carboxylic acid: 1.0 g (3.9 mmol)

-

1,1'-Carbonyldiimidazole (CDI): 0.7 g (4.3 mmol, 1.1 equiv.)

-

Dichloromethane (DCM): 20 mL

-

Ammonia gas (NH₃): Excess

Step-by-Step Methodology:

-

Activation: Suspend 1.0 g of 5-bromo-6-fluoro-1H-indole-7-carboxylic acid in 20 mL of DCM. Add 0.7 g of CDI in sequential portions to manage the evolution of CO₂ gas.

-

Acyl Imidazole Formation: Stir the mixture at room temperature for 1 hour. Subsequently, heat the mixture to reflux for 30 minutes. Causality Note: Refluxing ensures quantitative conversion of the sterically hindered C7-carboxylic acid to the acyl imidazole intermediate, preventing unreacted starting material from contaminating the final product.

-

Amidation: Cool the reaction mixture in an ice bath to increase the solubility of the gas. Vigorously bubble anhydrous NH₃ gas through the solution for 30 minutes.

-

Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight to ensure complete nucleophilic acyl substitution.

-

Workup: Evaporate the solvent under reduced pressure. Wash the crude residue with water to remove imidazole byproducts, and dry under vacuum to yield the 7-carboxamide derivative.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields and key analytical markers for the synthesized 6-fluoro-1H-indole-7-carboxylic acid derivatives based on the validated protocols.

| Compound | Starting Material | Key Reagents | Yield | MS (m/z) | Downstream Application |

| 5-Chloro-6-fluoro-1H-indole-7-carboxylic acid | 5-Chloro-6-fluoro-1H-indole | n-BuLi, KOtBu, CO₂ (s) | 75% | 212.2 [M-H]⁻ | Versatile Building Block |

| 5-Bromo-6-fluoro-1H-indole-7-carboxamide | 5-Bromo-6-fluoro-1H-indole-7-carboxylic acid | CDI, NH₃ (g) | Quantitative (Crude) | 257.0[M+H]⁺ | IKK2 Inhibitor Precursor |

References

- Source: indole-building-block.

- Title: US8372875B2 - Indole carboxamides as IKK2 inhibitors Source: Google Patents URL

- Source: PMC (nih.gov)

Sources

- 1. US8372875B2 - Indole carboxamides as IKK2 inhibitors - Google Patents [patents.google.com]

- 2. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indole-building-block.com [indole-building-block.com]

Biological activity of 6-fluoro-1H-indole-7-carboxylic acid derivatives

An In-Depth Guide to the Biological Activity of 6-Fluoro-1H-indole-7-carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This document provides a comprehensive overview of the biological activities, mechanisms of action, and relevant experimental protocols for 6-fluoro-1H-indole-7-carboxylic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes current knowledge with practical, field-proven methodologies.

Introduction: The Strategic Importance of the Fluorinated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of a fluorine atom and a carboxylic acid moiety onto this scaffold, specifically creating the 6-fluoro-1H-indole-7-carboxylic acid backbone, offers distinct advantages for drug design.

The introduction of fluorine is a powerful strategy in modern drug development.[2] Due to its high electronegativity and the strength of the carbon-fluorine bond, fluorine can significantly enhance a molecule's metabolic stability by making it less susceptible to oxidation by cytochrome P450 enzymes.[2] This often leads to an improved pharmacokinetic profile, including a longer half-life and greater bioavailability.[2] Furthermore, fluorine can modulate the acidity (pKa) and lipophilicity of a compound, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The carboxylic acid group at the 7-position serves as a critical anchor and a versatile chemical handle. It can participate in key hydrogen bonding interactions within the active site of target proteins and provides a convenient point for chemical modification to explore structure-activity relationships (SAR). This guide will delve into the specific biological activities exhibited by derivatives of this promising scaffold and provide detailed protocols for their evaluation.

Primary Biological Activities and Molecular Targets